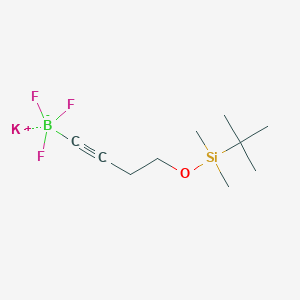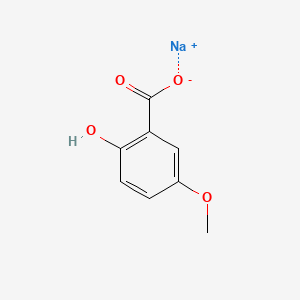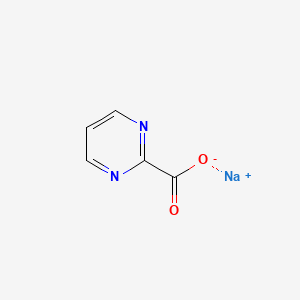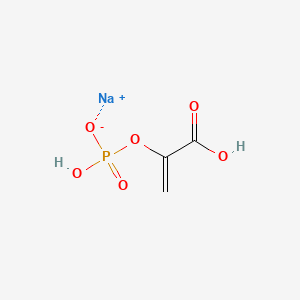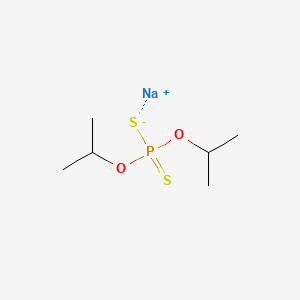![molecular formula C14H16ClN3 B1358534 4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine CAS No. 902836-42-4](/img/structure/B1358534.png)
4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to the class of organic compounds known as diphenylmethanes . It is also known as Piperidine, 4-[4-(2-chlorophenyl)-1H-pyrazol-1-yl]- . The molecular formula is C14H16ClN3 and it has a molecular weight of 261.75 .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as FT-IR, 1H-NMR, 13C-NMR, and single-crystal X-ray diffraction . The piperidine ring often adopts a chair conformation .Physical And Chemical Properties Analysis
The compound is likely to be a solid under standard conditions . Its molecular weight is 261.75 .Aplicaciones Científicas De Investigación
Dopamine D4 Receptor Ligand
4-Heterocyclylpiperidines, including compounds similar to 4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine, have been studied as selective high-affinity ligands at the human dopamine D4 receptor. These compounds have shown promising selectivity and affinity towards this receptor, indicating potential applications in neuroscience and pharmacology (Rowley et al., 1997).
CB1 Cannabinoid Receptor Interaction
Compounds structurally related to 4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716), have been identified as potent and selective antagonists for the CB1 cannabinoid receptor. These studies have involved conformational analysis and 3D-quantitative structure-activity relationship (QSAR) models, contributing to a deeper understanding of receptor-ligand interactions in the context of cannabinoid research (Shim et al., 2002).
Synthesis for Crizotinib Development
4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine derivatives have been synthesized as key intermediates in the development of Crizotinib, an important pharmaceutical agent. The synthesis process of such intermediates involves multiple steps, including nucleophilic aromatic substitution and hydrogenation, highlighting its relevance in medicinal chemistry and drug development (Fussell et al., 2012).
Anticholinesterase Agents
Pyrazoline derivatives, which include 4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine analogs, have been explored for their anticholinesterase effects. These compounds have shown potential applications in treating neurodegenerative disorders due to their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with implications in Alzheimer's disease and other cognitive disorders (Altıntop, 2020).
PET Imaging Agents
Related compounds have been synthesized for potential use as imaging agents for CB1 receptors using positron emission tomography (PET). These studies involve the development of radiolabeled compounds that can selectively target specific receptors in the brain, contributing to advanced neuroimaging techniques (Kumar et al., 2004).
Propiedades
IUPAC Name |
4-[4-(2-chlorophenyl)pyrazol-1-yl]piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3/c15-14-4-2-1-3-13(14)11-9-17-18(10-11)12-5-7-16-8-6-12/h1-4,9-10,12,16H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRIXLCXVVGUTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=C(C=N2)C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30639948 |
Source


|
| Record name | 4-[4-(2-Chlorophenyl)-1H-pyrazol-1-yl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30639948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine | |
CAS RN |
902836-42-4 |
Source


|
| Record name | 4-[4-(2-Chlorophenyl)-1H-pyrazol-1-yl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30639948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Amino-(5-methyl-benzo[d]isoxazol-3-yl)-acetic acid](/img/structure/B1358455.png)



